Hexyl [(naphthalen-2-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl [(naphthalen-2-yl)oxy]acetate is a chemical compound known for its unique structure and properties It is an ester formed from hexyl alcohol and naphthalen-2-yl acetate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexyl [(naphthalen-2-yl)oxy]acetate typically involves the esterification of hexyl alcohol with naphthalen-2-yl acetate. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then separated and purified using industrial-scale distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl [(naphthalen-2-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Hexyl [(naphthalen-2-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of hexyl [(naphthalen-2-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release hexyl alcohol and naphthalen-2-yl acetate, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Hexyl [(naphthalen-2-yl)oxy]acetate can be compared with other similar compounds, such as:
Hexyl acetate: Another ester with a simpler structure, used primarily in the fragrance and flavor industry.
Naphthalen-2-yl acetate: A related compound with similar reactivity but different applications.
The uniqueness of this compound lies in its combined structural features, which impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
94265-24-4 |
---|---|
Molekularformel |
C18H22O3 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
hexyl 2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C18H22O3/c1-2-3-4-7-12-20-18(19)14-21-17-11-10-15-8-5-6-9-16(15)13-17/h5-6,8-11,13H,2-4,7,12,14H2,1H3 |
InChI-Schlüssel |
HGWXBUZYEBJUTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)COC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.